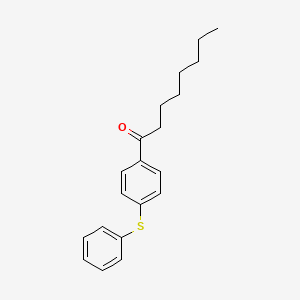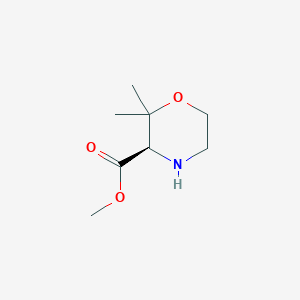
H-Ala-nva-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-nva-OH typically involves the coupling of alanine and norvaline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions
H-Ala-nva-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the peptide bond can lead to the formation of amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted peptides or amino acid derivatives.
科学的研究の応用
H-Ala-nva-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical chemistry.
作用機序
The mechanism of action of H-Ala-nva-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
H-Ala-Ala-OH (L-Alanyl-L-alanine): Another dipeptide composed of two alanine molecules.
H-Gly-Gly-OH (Glycylglycine): A dipeptide composed of two glycine molecules.
Uniqueness
H-Ala-nva-OH is unique due to the presence of norvaline, which imparts distinct structural and functional properties compared to other dipeptides. The inclusion of norvaline can influence the peptide’s stability, solubility, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChIキー |
AIPOPRCRQHBMLB-WDSKDSINSA-N |
異性体SMILES |
CCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
正規SMILES |
CCCC(C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)

![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)








